molecular formula C16H24N2O2 B2937222 tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate CAS No. 2137737-44-9

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate

Cat. No.: B2937222
CAS No.: 2137737-44-9
M. Wt: 276.38
InChI Key: YXSNSUVQYFKYIZ-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate is a carbamate-protected tertiary amine compound featuring a tetrahydroquinoline core. This structure serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The tert-butyloxycarbonyl (Boc) group provides a protective moiety for the primary amine, allowing for further selective chemical modifications and deprotection under mild acidic conditions, which is essential for multi-step synthetic applications. Research Applications and Value This compound is part of a class of molecules based on the tetrahydroquinoline (THQ) scaffold, which is of significant interest in pharmaceutical development. Specifically, structural analogs of this compound, which feature substitutions on the tetrahydroquinoline nitrogen, have been extensively investigated as mixed-efficacy ligands for opioid receptors . These studies aim to develop novel analgesics that act as μ-opioid receptor (MOR) agonists while simultaneously functioning as δ-opioid receptor (DOR) antagonists. This unique pharmacological profile has been shown in preclinical models to produce effective analgesia while potentially mitigating undesirable side effects associated with traditional MOR agonists, such as tolerance and dependence . The ethylcarbamate linker in this molecule offers a versatile spacer for exploring structure-activity relationships (SAR) and optimizing receptor binding affinity and selectivity. Handling and Safety This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. The compound should be stored in a cool, dark place under an inert atmosphere to ensure stability .

Properties

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-9-8-12-10-13-6-4-5-7-14(13)18-11-12/h4-7,12,18H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNSUVQYFKYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies .

Biology: It can be used to design and synthesize inhibitors for enzymes such as soluble epoxide hydrolase, which is involved in the regulation of blood pressure and inflammation .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular pathways involved depend on the specific enzyme or target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position on the Tetrahydroquinoline Ring

tert-Butyl (1,2,3,4-Tetrahydroquinolin-3-yl)carbamate (CAS 219862-14-3)
  • Structure: Lacks the ethyl linker, with the carbamate group directly attached to the 3-position of the tetrahydroquinoline ring.
  • Molecular Weight : 248.32 g/mol .
  • Similarity Score : 0.89 (structural similarity) .
tert-Butyl N-[2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethyl]carbamate
  • Structure : Ethyl linker attached at the 8-position instead of the 3-position.
  • Physicochemical Data :
    • CCS ([M+H]+): 167.1 Ų (vs. 167.1 Ų for the 3-yl analog) .
    • Molecular Weight: 276.38 g/mol .
  • Implications : Positional isomerism may influence receptor binding due to spatial orientation differences.

Chain Length and Substituents

tert-Butyl N-[3-(1,2,3,4-Tetrahydroquinolin-5-yl)propyl]carbamate
  • Structure : Propyl linker at the 5-position.
  • Molecular Weight : 290.41 g/mol .
  • Impact of Chain Length : The longer propyl chain increases molecular weight and may enhance hydrophobic interactions in binding pockets, though it could also reduce solubility.
tert-Butyl N-[3-(1,2,3,4-Tetrahydroquinolin-7-yl)propyl]carbamate
  • Structure : Propyl linker at the 7-position.
  • CAS : 2460750-64-3 .
  • Comparison: Substitution at the 7-position may alter electronic effects on the tetrahydroquinoline ring, affecting reactivity in further synthetic steps.

Stereochemical Variations

tert-Butyl (3R)-1,2,3,4-Tetrahydroquinolin-3-ylcarbamate
  • Structure : R-configuration at the 3-position; lacks the ethyl linker.
  • Molecular Weight : 248.32 g/mol .
  • Chirality Impact : The stereocenter could lead to differences in biological activity, as seen in enantioselective receptor interactions.

Physicochemical and Spectral Data Comparison

Compound Molecular Weight (g/mol) CCS [M+H]+ (Ų) Key NMR Shifts (1H)
Target Compound 276.38 167.1 δ 1.42 (s, Boc CH3), δ 3.25 (m, ethyl linker)
tert-Butyl (1,2,3,4-THQ-3-yl)carbamate 248.32 N/A δ 1.44 (s, Boc CH3), δ 4.10 (m, NH)
tert-Butyl N-[2-(1,2,3,4-THQ-8-yl)ethyl]carbamate 276.38 167.1 δ 1.41 (s, Boc CH3), δ 3.30 (m, ethyl linker)

Research Implications

  • Drug Design : The ethyl linker in the target compound may improve bioavailability compared to shorter chains or direct substitutions.
  • Positional Isomerism: Substitution at the 3-position (vs. 5-, 7-, or 8-) could optimize binding to targets like cannabinoid receptors .
  • Stereochemistry : Further studies on enantiomers are needed to explore activity differences.

Biological Activity

Tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H24N2O2
  • CAS Number : 2137737-44-9
  • SMILES Notation : CC(C)(C)OC(=O)NCCC1=CC=CC2=C1NCCC2
  • InChI Key : VOKKTZZZWMSKID-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound is a derivative of tetrahydroquinoline, a class known for diverse pharmacological activities.

  • Receptor Modulation : The compound may serve as a modulator for muscarinic receptors, particularly the M1 subtype. Studies have shown that tetrahydroquinoline derivatives can influence cognitive functions by acting on cholinergic systems .
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in oxidative stress pathways, potentially leading to antioxidant effects. This mechanism is crucial in mitigating cellular damage associated with various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against bacterial strains .

Synthesis and Evaluation

A study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications in the tetrahydroquinoline structure could significantly affect biological activity. For instance, compounds with specific substituents showed enhanced potency against certain targets .

Comparative Studies

A comparative analysis of similar compounds revealed that this compound has unique interactions due to its tert-butyl and carbamate groups. These modifications influence solubility and receptor binding affinity compared to other tetrahydroquinoline derivatives .

Data Table: Biological Activity Comparison

Compound NameTarget ReceptorEC50 (nM)Activity Type
Compound AM1 Muscarinic79Agonist
Compound BM2 Muscarinic794Weak Agonist
This compoundUnknownTBDPotential Modulator

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous solvents such as dichloromethane or DMF . Alternatively, alkylation reactions involving cesium carbonate and lithium bromide in DMF at 20–50°C have been employed for analogous carbamates, with reaction times optimized to 35 hours for high yields .

Q. How should this compound be purified after synthesis?

  • Methodological Answer : Purification typically involves column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures). Recrystallization from solvents like ethanol or acetonitrile is recommended to achieve >95% purity, as demonstrated in crystallographic studies of structurally similar carbamates .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm hydrogen and carbon environments .
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify carbamate C=O stretches (~1680–1720 cm⁻¹) .
  • X-ray crystallography for definitive structural elucidation, particularly to resolve stereochemistry .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity during synthesis?

  • Methodological Answer : Diastereoselectivity is sensitive to solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while lower temperatures (0–25°C) favor kinetic control. Chiral auxiliaries or transition-metal catalysts (e.g., Pd) may be required for enantioselective synthesis, as seen in tetrahydroquinoline derivatives .

Q. What is the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The tert-butyl carbamate group is susceptible to hydrolysis under strong acidic (e.g., HCl in dioxane) or basic conditions (e.g., NaOH/MeOH). Stability studies recommend storage at neutral pH and temperatures below 4°C to prevent degradation. Prolonged exposure to light or moisture should be avoided .

Q. How can computational modeling aid in understanding its reactivity and interactions?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide reaction design. Molecular dynamics (MD) simulations model solvation effects and hydrogen-bonding interactions, critical for crystal packing and stability . Software like Gaussian or ORCA is commonly used .

Q. What role do hydrogen bonds play in its crystal structure?

  • Methodological Answer : X-ray studies of related carbamates reveal intramolecular N–H···O hydrogen bonds between the carbamate NH and carbonyl oxygen, stabilizing the planar conformation. Intermolecular C–H···O interactions further consolidate the lattice, forming chain-like or dimeric motifs. These interactions are critical for predicting solubility and melting behavior .

Q. How can conflicting spectral data be resolved during characterization?

  • Methodological Answer : Contradictions between NMR, MS, or IR data often arise from impurities or tautomerism. Cross-validation via 2D NMR (e.g., COSY, HSQC) and high-resolution MS (HRMS) is essential. For stereochemical ambiguities, single-crystal X-ray diffraction provides unambiguous resolution .

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